molecular formula C15H19FN2O2 B2774478 2-(4-Fluorophenoxy)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone CAS No. 2309587-54-8

2-(4-Fluorophenoxy)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone

Cat. No. B2774478
CAS RN: 2309587-54-8
M. Wt: 278.327
InChI Key: MLEQQYQWTIHNNK-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone, commonly known as FPE, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

FPE acts as a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, FPE increases the levels of endocannabinoids in the body, which in turn leads to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of FPE are primarily mediated by the endocannabinoid system, which plays a critical role in regulating a wide range of physiological processes, including pain sensation, mood, appetite, and immune function. FPE has been shown to produce anxiolytic, antidepressant, and antipsychotic effects in animal models, suggesting its potential as a therapeutic agent for the treatment of various psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of FPE is its high selectivity for FAAH, which minimizes off-target effects and reduces the risk of adverse side effects. However, FPE has some limitations for lab experiments, including its low solubility in water and its potential for non-specific binding to other proteins in the body.

Future Directions

There are several future directions for the study of FPE, including the development of more potent and selective FAAH inhibitors, the investigation of its potential as a therapeutic agent for the treatment of various disorders, and the exploration of its role in the regulation of the endocannabinoid system. Additionally, further research is needed to elucidate the biochemical and physiological effects of FPE and to identify potential side effects and toxicity issues.

Synthesis Methods

The synthesis of FPE involves several steps, including the reaction of 4-fluorophenol with 1-bromo-3-chloropropane to form 4-fluorophenyl 3-chloropropyl ether. The resulting product is then reacted with pyrrolidine to form 4-fluorophenyl 3-(pyrrolidin-1-yl)propyl ether. The final step involves the reaction of the intermediate product with 1-azetidinyl lithium to form FPE.

Scientific Research Applications

FPE has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, FPE has been investigated as a potential drug candidate for the treatment of various disorders, including anxiety, depression, and schizophrenia. In neuroscience, FPE has been studied for its potential as a tool to investigate the role of the endocannabinoid system in the brain. In drug discovery, FPE has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

2-(4-fluorophenoxy)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2/c16-12-3-5-14(6-4-12)20-11-15(19)18-9-13(10-18)17-7-1-2-8-17/h3-6,13H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEQQYQWTIHNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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